molecular formula C19H24N4O3 B2953705 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine CAS No. 446270-38-8

1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine

Cat. No.: B2953705
CAS No.: 446270-38-8
M. Wt: 356.426
InChI Key: NPWVWQCNLIHDET-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine is a complex organic compound with a unique structure that combines a pyrrole ring, a piperazine ring, and a nitrobenzoyl group

Scientific Research Applications

1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Future Directions

While specific future directions for this compound were not found, similar compounds have shown potential in improving monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Preparation Methods

The synthesis of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the formation of the piperazine ring, and finally, the introduction of the nitrobenzoyl group. The reaction conditions may vary, but common reagents include dimethylformamide, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazine: Lacks the nitrobenzoyl group, resulting in different chemical and biological properties.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Shares the pyrrole and benzoyl groups but differs in the piperazine ring, leading to distinct applications and effects.

Properties

IUPAC Name

[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-15-3-4-16(2)22(15)14-11-20-9-12-21(13-10-20)19(24)17-5-7-18(8-6-17)23(25)26/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWVWQCNLIHDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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